Methyl(triphenylphosphine)gold(I) is a coordination compound with the formula CHAuP. It consists of a gold(I) center coordinated to one methyl group and one triphenylphosphine ligand. This compound is notable for its unique electronic and steric properties, which arise from the combination of the gold(I) center and the bulky triphenylphosphine ligand. Methyl(triphenylphosphine)gold(I) is often used in organic synthesis and catalysis due to its ability to facilitate various
The biological activity of methyl(triphenylphosphine)gold(I) has been explored in various studies. It exhibits cytotoxic effects against certain cancer cell lines, indicating potential applications in cancer therapy. Additionally, its interactions with biological molecules may lead to novel therapeutic strategies, although more research is needed to fully understand its mechanisms of action and efficacy in biological systems.
Methyl(triphenylphosphine)gold(I) can be synthesized through several methods:
Methyl(triphenylphosphine)gold(I) finds applications across various fields:
Research on the interactions of methyl(triphenylphosphine)gold(I) with other compounds has revealed interesting dynamics:
Several compounds share structural or functional similarities with methyl(triphenylphosphine)gold(I). Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Triphenylphosphine gold(I) chloride | AuCl(P(CH)) | Common precursor for synthesizing other gold complexes; less sterically hindered than methyl derivative. |
Dimethylgold(III) | (CH)Au | Higher oxidation state; used in different catalytic processes but less stable than gold(I). |
Phosphine gold(I) complexes | Various phosphines with Au | Diverse reactivity based on phosphine ligand variation; allows tuning of electronic properties. |
Methyl(triphenylphosphine)gold(I)'s uniqueness lies in its specific combination of sterics from triphenylphosphine and the reactivity associated with the gold(I) center, making it particularly effective as a catalyst in organic synthesis while also providing interesting biological activity profiles.
Methyl(triphenylphosphine)gold(I) emerged as a significant organometallic compound during the late 20th century, coinciding with advancements in gold-catalyzed organic transformations. Its synthesis builds on foundational work with chloro(triphenylphosphine)gold(I) (Ph$$3$$PAuCl), a precursor first reported in the 1960s. The methyl derivative was developed through transmetalation reactions, where Ph$$3$$PAuCl reacts with methyl Grignard or organolithium reagents. Early studies focused on its stability and ligand-exchange properties, which laid the groundwork for its application in catalysis.
Methyl(triphenylphosphine)gold(I) (C$${19}$$H$${18}$$AuP) features a linear coordination geometry at the gold(I) center, bonded to a methyl group and a triphenylphosphine ligand. Key properties include:
Property | Value |
---|---|
Molecular Weight | 474.29 g/mol |
Melting Point | 150°C (decomposition) |
Solubility | Organic solvents (THF, DCM) |
$$^{31}$$P NMR Chemical Shift | 32.6–33.1 ppm |
The Au–C bond length, typically ~2.05 Å, and Au–P bond length (~2.28 Å) align with other gold(I) phosphine complexes. Its stability in air contrasts with more reactive gold(III) species, making it practical for synthetic applications.
This compound serves as a versatile precursor in gold catalysis. Its weakly coordinating ligands facilitate ligand displacement, generating active gold(I) species for catalytic cycles. Key roles include: